methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate
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Overview
Description
Methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate is an organic compound characterized by its unique structure, which includes a cyano group, a phenylmethoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate typically involves the reaction of 4-phenylmethoxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the ester group to an alcohol.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), primary amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biotechnology.
Mechanism of Action
The mechanism by which methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and ester functional group play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate
- Methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate
Uniqueness
Methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl (Z)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-18(20)16(12-19)11-14-7-9-17(10-8-14)22-13-15-5-3-2-4-6-15/h2-11H,13H2,1H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGMIYYOECTRDC-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=C(C=C1)OCC2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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